Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring and a piperidinone moiety
Preparation Methods
The synthesis of Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Moiety: This step involves the reaction of 4-chloronitrobenzene with piperidine, followed by oxidation to form the piperidinone ring.
Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves the esterification of the oxazole carboxylic acid with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate can be compared with similar compounds such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone moiety.
Rivaroxaban: Another FXa inhibitor with structural similarities.
Ticagrelor: A platelet aggregation inhibitor with a different mechanism but similar structural features.
The uniqueness of this compound lies in its specific combination of the oxazole and piperidinone rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
919121-17-8 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-17(21)14-11-23-16(18-14)12-6-8-13(9-7-12)19-10-4-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
DZXMDNQVUXMZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N3CCCCC3=O |
Origin of Product |
United States |
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